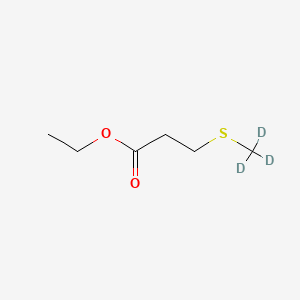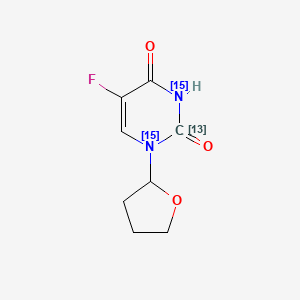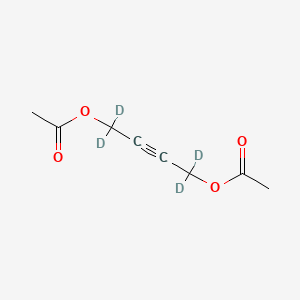
7-羟基-3-异戊烯基香豆素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-3-prenylcoumarin is a naturally occurring compound belonging to the coumarin family. Coumarins are secondary metabolites characterized by a benzene ring fused to an α-pyrone ring. 7-Hydroxy-3-prenylcoumarin is known for its diverse biological activities and potential therapeutic applications. It is commonly found in various plants and has been studied for its pharmacological properties.
科学研究应用
7-Hydroxy-3-prenylcoumarin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its role in plant defense mechanisms and as a natural insecticide.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
作用机制
Biochemical Pathways
The biosynthesis of coumarins occurs via the phenylpropanoid pathway. Phenylalanine is converted to trans-cinnamic acid by Phenylalanine Ammonia Lyase (PAL), which then transforms into the key metabolite 4-coumaroyl-S-CoA . The exact pathway for 7-hydroxy-3-prenylcoumarin biosynthesis remains an area of interest.
Action Environment
Environmental factors, such as pH and solvent polarity, can influence the fluorescence of coumarin derivatives. For instance, adding specific functional groups (e.g., carboethoxy, carboxyl, or acetyl) at position 3 enhances fluorescence in neutral alcoholic solutions . Stability and efficacy may also vary based on environmental conditions.
生化分析
Biochemical Properties
7-Hydroxy-3-prenylcoumarin, like other coumarins, plays a key role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . For instance, coumarins have been reported to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Cellular Effects
The effects of 7-Hydroxy-3-prenylcoumarin on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, coumarins have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .
Molecular Mechanism
The molecular mechanism of action of 7-Hydroxy-3-prenylcoumarin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
7-Hydroxy-3-prenylcoumarin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels . Coumarins are derived from natural sources as phenylpropanoids via the basic biosynthetic pathway .
Subcellular Localization
It is known that coumarins can be found in various compartments or organelles within the cell , but specific information on 7-Hydroxy-3-prenylcoumarin is currently limited.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-prenylcoumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by treating 7-hydroxycoumarin with prenyl bromide in the presence of a base such as piperidine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of 7-Hydroxy-3-prenylcoumarin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate green chemistry principles, such as using environmentally friendly solvents and catalysts .
化学反应分析
Types of Reactions: 7-Hydroxy-3-prenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated coumarin derivatives.
相似化合物的比较
7-Hydroxycoumarin: Lacks the prenyl group but shares similar biological activities.
3-Benzoyl-7-hydroxycoumarin: Contains a benzoyl group instead of a prenyl group, used in optoelectronic devices.
7-Hydroxy-5-(2-hydroxyethyl)-3-prenylcoumarin: Another prenylated coumarin with additional hydroxyl groups.
Uniqueness: 7-Hydroxy-3-prenylcoumarin is unique due to its specific prenyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other coumarins and contributes to its diverse pharmacological properties .
属性
IUPAC Name |
7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVZVKUYCAWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
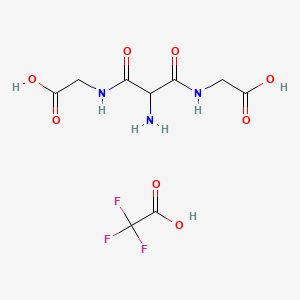
![[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)](/img/structure/B562063.png)

![(15,22,24-trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl) 2-(cyclohexanecarbonylamino)propanoate](/img/structure/B562066.png)
![6,8-Dioxadispiro[2.1.4~5~.2~3~]undecane](/img/structure/B562067.png)

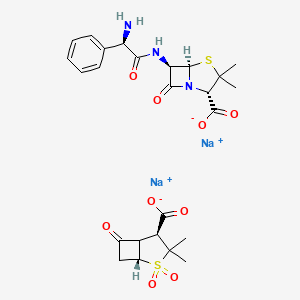
![(9R)-5-methyl-8-propan-2-yl-10-oxabicyclo[7.2.1]dodecane-4,11-dione](/img/structure/B562073.png)
